This compound belongs to the class of acrylic acids, which are characterized by the presence of a double bond between carbon atoms adjacent to the carboxylic acid group. The specific structure of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid indicates it is a derivative of phenylacrylic acid, modified with a diphenylbutene moiety. Its classification can be summarized as follows:
The synthesis of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid can be approached through several methods, typically involving the coupling of appropriate precursors followed by functional group transformations.
The molecular structure of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid can be described using various spectroscopic techniques.
(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid can participate in various chemical reactions due to its functional groups.
The mechanism of action for (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is primarily linked to its interactions at the molecular level within biological systems.
Understanding the physical and chemical properties of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is essential for its application in various fields.
(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid has several scientific applications:
The crystal structure of the estrogen receptor α ligand-binding domain (ERα LBD) bound to (2E)-3-{4-[(1E)-1,2-diphenylbut-1-enyl]phenyl}acrylic acid (PDB ID: 1R5K, commonly designated as GW5638) reveals a distinct mode of receptor interaction at 2.70 Å resolution [1] [3]. The compound occupies the canonical hydrophobic ligand-binding pocket of ERα, with its acrylic acid moiety forming hydrogen bonds with Arg394 and Glu353, while the diphenylbutenyl group engages in van der Waals contacts with Leu387, Leu391, and Phe404. This binding displaces internal water molecules and induces a 2.5 Å shift in the β-sheet region adjacent to helix 3 (H3), creating a subpocket not observed in estradiol-bound ERα [3]. Unlike agonists, GW5638 triggers asymmetric dimerization of the LBD, where three monomers assemble into a trimer stabilized by altered helix 11 (H11)-helix 12 (H12) interfaces. This quaternary restructuring correlates with proteasome-mediated ERα degradation in breast cancer cells, as demonstrated by reduced ERα half-life in MCF-7 cultures [1].
Table 1: Structural Features of ERα LBD Bound to GW5638
Parameter | Value/Observation | Method |
---|---|---|
PDB ID | 1R5K | X-ray diffraction |
Resolution | 2.70 Å | Rfree: 0.236 |
Ligand Position | Hydrophobic pocket; H-bond with Arg394/Glu353 | Electron density |
H12 Displacement | Relocated to coactivator site (AF-2) | Cα atomic tracing |
Quaternary Change | Asymmetric trimer formation | Molecular dynamics |
Hydrophobic Surface Exposure | Increased by 40% vs. tamoxifen complex | Solvent mapping |
GW5638 uniquely repositions helix 12 (H12) via specific contacts with its N-terminal residues (Asp538-Thr542). The acrylic acid group pushes the Tyr539 sidechain inward, rotating H12 by ~15° compared to the tamoxifen-ERα complex. This rotation exposes a hydrophobic groove between H3, H5, and H11, typically shielded by H12 in agonist-bound states [1] [3]. Consequently, the coactivator-docking site (activation function-2, AF-2) adopts a "closed" conformation sterically incompatible with the LXXLL motif of transcriptional coactivators like SRC-3. Biophysical assays confirm a >90% reduction in SRC-3 recruitment versus estradiol-bound ERα [1]. The exposed hydrophobic surfaces enhance ubiquitin ligase binding, facilitating receptor degradation—a dual antagonistic mechanism combining transcriptional inactivation and ERα destabilization [3] [4]. This contrasts with tamoxifen, which stabilizes ERα by sequestering H12 against the LBD without significant hydrophobic exposure [1].
Table 2: H12 Positioning and Functional Consequences in ERα Complexes
Ligand | H12 Position | Hydrophobic Surface Exposure | Coactivator Recruitment |
---|---|---|---|
GW5638 | Rotated, partially detached | High (≥1,200 Ų) | <10% vs. control |
Tamoxifen (4-OHT) | Sealed against LBD | Low (≤800 Ų) | 15–20% vs. control |
Estradiol | Docked over ligand pocket | Minimal (≤500 Ų) | 100% (reference) |
Structurally, GW5638 shares a triphenylethylene core with tamoxifen but incorporates an acrylic acid tail instead of a dimethylaminoethoxy group. This modification eliminates tamoxifen’s partial agonist effects in the endometrium. Crystallographic overlays (PDB: 1R5K vs. 3ERT) reveal that tamoxifen’s ethylamine sidechain forms a salt bridge with Asp351, pulling H12 into a "neutral" position that permits weak coactivator binding. In contrast, GW5638’s acrylic acid avoids Asp351 interactions, instead displacing H12 via steric clashes with Leu540 and Leu544 [1] [4].
The active metabolite GW7604 (4-hydroxy derivative of GW5638) exhibits enhanced potency due to improved hydrogen bonding with His524. Both compounds induce identical H12 repositioning but differ in kinetics; GW7604 accelerates ERα degradation by 2-fold in cellular assays [1] [7]. Crucially, GW5638 retains efficacy against tamoxifen-resistant breast tumors by evading resistance mutations (e.g., Tyr537Ser) that stabilize agonist-like H12 conformations [1].
Table 3: Structural and Functional Comparison of SERMs
Property | GW5638 | Tamoxifen | GW7604 |
---|---|---|---|
Chemical Class | Acrylic acid-based SERM | Triphenylethylene | Hydroxylated GW5638 metabolite |
Uterine Stimulation | None (preclinical) | Increased risk | None (preclinical) |
ERα Degradation | Yes (t1/2 reduced by 60%) | No (t1/2 unchanged) | Yes (t1/2 reduced by 75%) |
H12 Position | Fully displaced from coactivator site | Partially displaced | Fully displaced |
PDB Reference | 1R5K | 3ERT | 5T92 (analogue) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7